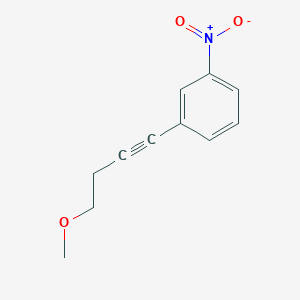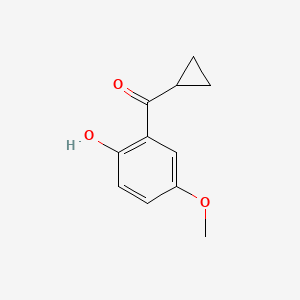![molecular formula C8H7ClN6O2 B14192042 5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine CAS No. 923033-77-6](/img/structure/B14192042.png)
5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom, a nitro group, and a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-chloro-2-methylpyridine to introduce the nitro group, followed by the formation of the tetrazole ring through a cycloaddition reaction with sodium azide and a suitable nitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products Formed
Reduction: The major product is 5-amino-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1H-tetrazole: Shares the tetrazole moiety but lacks the pyridine ring and nitro group.
Losartan Potassium: Contains a tetrazole ring and is used as an antihypertensive agent.
Uniqueness
5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
923033-77-6 |
|---|---|
Fórmula molecular |
C8H7ClN6O2 |
Peso molecular |
254.63 g/mol |
Nombre IUPAC |
5-chloro-2-[(1-methyltetrazol-5-yl)methyl]-3-nitropyridine |
InChI |
InChI=1S/C8H7ClN6O2/c1-14-8(11-12-13-14)3-6-7(15(16)17)2-5(9)4-10-6/h2,4H,3H2,1H3 |
Clave InChI |
PJTAKAXKQXYTOW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)CC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)





![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
methyl]-](/img/structure/B14192007.png)

![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
